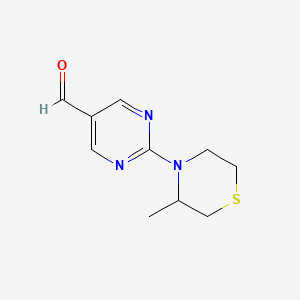

2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde

Description

Properties

Molecular Formula |

C10H13N3OS |

|---|---|

Molecular Weight |

223.30 g/mol |

IUPAC Name |

2-(3-methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H13N3OS/c1-8-7-15-3-2-13(8)10-11-4-9(6-14)5-12-10/h4-6,8H,2-3,7H2,1H3 |

InChI Key |

CGPIOYXRNGZGLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSCCN1C2=NC=C(C=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Starting Materials

- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is prepared through known methods involving the formylation of pyrimidine derivatives.

- 3-Methylthiomorpholine is synthesized via standard procedures involving the alkylation of thiomorpholine.

Step 2: Coupling Reaction

- React 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-methylthiomorpholine in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol or methanol).

- Stir the mixture at room temperature for approximately one hour to yield the desired product.

Step 3: Purification

- Due to potential poor solubility, purification may involve recrystallization from solvents like DMF or column chromatography using hexanes and ethyl acetate.

Chemical Reactions Analysis

2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

- Reduction : The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

- Substitution : The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4 and 6 positions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium |

| Reduction | Sodium borohydride | Methanol or ethanol |

| Substitution | Amines or thiols | Base like sodium hydroxide |

Major Products Formed

| Reaction Type | Major Product |

|---|---|

| Oxidation | 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carboxylic acid |

| Reduction | 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-methanol |

| Substitution | Various substituted pyrimidine derivatives |

Challenges and Solutions

- Poor Solubility : Use high-boiling solvents for recrystallization or convert the aldehyde to more soluble derivatives.

- Low Yields : Optimize stoichiometry, use catalysts, and adjust reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4 and 6 positions, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carboxylic acid.

Reduction: 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde, highlighting structural differences, physicochemical properties, and biological relevance:

Key Observations:

Substituent Effects on Lipophilicity: Methylthio and ethylthio groups increase logP compared to polar substituents like cyclopentylamino or methoxyphenyl. The target compound’s thiomorpholinyl group likely balances lipophilicity (predicted logP ~2.5) and aqueous solubility due to its mixed polar/nonpolar character . Fluorinated analogs (e.g., 2-(2,5-Difluorophenyl)) exhibit enhanced metabolic stability, a critical factor in drug development .

Synthetic Accessibility :

- Methylthio and ethylthio derivatives are synthesized via nucleophilic substitution or condensation reactions (e.g., KF/Al2O3-mediated coupling in DMA ).

- The thiomorpholinyl variant may require multi-step synthesis involving thiomorpholine ring formation followed by pyrimidine functionalization, as seen in pyrrolopyrimidine library synthesis .

Biological Activity :

- Pyrimidine-5-carbaldehydes with aryl/heteroaryl groups (e.g., 4-methoxyphenyl) show antiproliferative activity against cancer cell lines (EC50 ~1–10 μM) .

- Thiomorpholinyl derivatives are hypothesized to improve target binding through sulfur-mediated interactions, though specific data for this compound remains underexplored .

Asymmetric Catalysis: The aldehyde group in 2-(Methylthio)pyrimidine-5-carbaldehyde enables enantioselective C–C bond formation with diisopropylzinc, achieving up to 99% ee in the presence of chiral amino acid catalysts .

Biological Activity

2-(3-Methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevance in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H12N2OS

- Molecular Weight : 224.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Studies suggest that the compound may act as an inhibitor of certain kinases, which play crucial roles in cancer cell proliferation and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data obtained from MTT assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | c-Met kinase inhibition |

| MCF-7 | 4.8 | c-Met kinase inhibition |

| HeLa | 6.1 | c-Met kinase inhibition |

| LO2 | >20 | Non-cytotoxic to normal cells |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows preferential toxicity towards cancer cells while sparing normal hepatocytes (LO2) .

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the pyrimidine and morpholine moieties can significantly affect the biological activity of the compound. For instance, the introduction of halogen substituents on the pyrimidine ring has been shown to enhance cytotoxicity, suggesting a structure-activity relationship that merits further investigation .

Case Studies

- Case Study on A549 Cell Line :

- MCF-7 Breast Cancer Model :

Q & A

Q. Q1. What are common synthetic routes for preparing 2-(3-methylthiomorpholin-4-YL)pyrimidine-5-carbaldehyde?

The compound is typically synthesized via multistep protocols involving functionalization of pyrimidine scaffolds. A representative method involves:

- Aldehyde introduction : Reacting 4-amino-2-(methylthio)pyrimidine derivatives with formaldehyde or formylation reagents under basic conditions (e.g., NaOH or KF/Al₂O₃) .

- Thiomorpholine coupling : Introducing the 3-methylthiomorpholin-4-yl group via nucleophilic substitution or cross-coupling reactions. For example, using diisopropyl ethylamine (DIEA) as a base in DMF at room temperature to facilitate alkylation or amination .

- Purification : Due to poor solubility, recrystallization from DMF or column chromatography (e.g., hexanes/EtOAc) is often employed .

Q. Q2. How is the aldehyde functionality stabilized during synthesis to prevent oxidation or side reactions?

- Inert atmosphere : Reactions are conducted under argon to minimize oxidation .

- Mild oxidizing agents : Selective oxidation of alcohol precursors (e.g., using MnO₂ in chloroform at 55°C) avoids over-oxidation to carboxylic acids .

- Protecting groups : Temporary protection of the aldehyde (e.g., as acetals) may be used in multistep syntheses, though this is not explicitly documented for this compound.

Advanced Research Questions

Q. Q3. How can enantioselective C–C bond formation be achieved using pyrimidine-5-carbaldehyde derivatives?

Asymmetric autocatalysis with diisopropylzinc (i-Pr₂Zn) is a key method:

- Chiral induction : Achiral aldehydes like 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde form enantiomerically enriched pyrimidyl alkanols when reacted with i-Pr₂Zn in the presence of chiral initiators (e.g., (S)-1-phenethyl alcohol) .

- Crystal engineering : Oriented prochirality of the aldehyde in single crystals (e.g., recrystallized from cumene/ethyl acetate) can bias enantioselectivity .

- Amplification : Low enantiomeric excess (ee) in initiators is amplified through autocatalytic cycles, yielding >99% ee products .

Q. Q4. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Aldehyde reactivity : The aldehyde group may form hydrates or react with solvents (e.g., DMF). Stabilization via immediate derivatization (e.g., hydrazones) or low-temperature NMR analysis is recommended.

- Structural confirmation : Combined use of ¹H/¹³C NMR, IR, and X-ray crystallography is critical. For example, single-crystal X-ray analysis confirmed the prochiral orientation of the aldehyde in asymmetric synthesis .

- Impurity profiling : LC-MS or HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric excess and detects byproducts from thiomorpholine coupling .

Q. Q5. How do solvent and base selection impact the efficiency of thiomorpholine coupling?

- Polar aprotic solvents : DMF or NMP enhances nucleophilicity of the thiomorpholine nitrogen, improving coupling yields .

- Base compatibility : DIEA is preferred over stronger bases (e.g., DBU) to avoid aldehyde degradation. For example, DIEA in DMF achieved >60% yield in pyridopyrimidinone synthesis .

- Side reactions : Overly basic conditions may deprotonate the aldehyde, leading to aldol condensation. Kinetic control (e.g., low-temperature addition) mitigates this .

Q. Q6. What contradictory data exist regarding the biological activity of pyrimidine-5-carbaldehyde derivatives, and how can they be resolved?

- Antimicrobial vs. anticancer activity : Some studies report antimicrobial properties for methylthio-pyrimidine derivatives, while others highlight anticancer potential. These discrepancies may arise from:

- Substituent effects : The 3-methylthiomorpholin-4-yl group’s electron-donating properties vs. the aldehyde’s electrophilicity .

- Assay variability : Differences in cell lines (e.g., bacterial vs. mammalian) or concentration ranges used.

- Resolution strategy : Systematic SAR studies with standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) are recommended .

Methodological Challenges

Q. Q7. How can poor solubility of intermediates during synthesis be managed?

- Solvent optimization : Use high-boiling solvents like DMF or DMA for recrystallization .

- Derivatization : Convert the aldehyde to a more soluble intermediate (e.g., oxime or hydrazone) for purification, followed by regeneration .

- Microwave-assisted synthesis : Reduces reaction time, minimizing degradation of insoluble intermediates .

Q. Q8. What strategies are effective for resolving low yields in the final coupling step?

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve thiomorpholine incorporation .

- Stoichiometry adjustments : Excess thiomorpholine (1.2–1.5 eq) compensates for steric hindrance .

- In situ activation : Pre-activate the pyrimidine scaffold with HATU or DIC before coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.